molecular formula C9H13BrO2 B159991 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one CAS No. 1889-99-2

3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one

Cat. No. B159991
CAS RN: 1889-99-2
M. Wt: 233.1 g/mol
InChI Key: ZAUGLWIVUJBQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one, also known as Brassinolide, is a plant steroid hormone that plays a crucial role in regulating plant growth and development. Brassinolide is a member of the brassinosteroid family, which are a group of plant hormones that regulate various physiological processes in plants, including cell division, elongation, differentiation, and stress responses.

Mechanism of Action

3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one exerts its effects on plant growth and development through a complex signaling pathway that involves various receptors, kinases, and transcription factors. 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one binds to specific receptors on the plant cell surface, which triggers a series of intracellular signaling events that ultimately lead to changes in gene expression and cellular processes. The precise mechanism of action of 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one is still not fully understood, and further research is needed to elucidate the molecular mechanisms involved.
Biochemical and Physiological Effects:
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has a wide range of biochemical and physiological effects on plants, including promoting cell elongation, stimulating cell division, enhancing photosynthesis, and increasing nutrient uptake. 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one also plays a crucial role in regulating plant responses to various environmental stresses, including drought, salinity, and temperature extremes. In addition, 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to have potential applications in human health, with studies showing its potential as an anticancer agent and its ability to improve bone growth and regeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in lab experiments include its ability to promote plant growth and development, its potential applications in agriculture and biotechnology, and its potential applications in human health. However, there are also limitations to using 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in lab experiments, including its cost and availability, the need for specialized equipment and expertise, and the potential for variability in results due to differences in plant species and growth conditions.

Future Directions

There are many potential future directions for research on 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one, including further elucidation of its molecular mechanisms of action, optimization of synthesis methods, and development of new applications in agriculture, biotechnology, and human health. Some specific areas of future research could include the development of new 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one-based plant growth regulators, the identification of new targets for 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in human health, and the development of new methods for delivering 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one to plants and animals.

Synthesis Methods

3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one involves the use of various chemical reagents and catalysts, which can be expensive and time-consuming. On the other hand, microbial fermentation is a more cost-effective and environmentally friendly method for producing 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Microbial fermentation involves the use of microorganisms such as fungi and bacteria to produce 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one through a series of enzymatic reactions.

Scientific Research Applications

3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been extensively studied for its potential applications in agriculture and biotechnology. Research has shown that 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one can enhance plant growth and development, increase crop yield, and improve plant resistance to various abiotic and biotic stresses such as drought, salinity, and pests. 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has also been shown to have potential applications in the pharmaceutical industry, with studies showing its potential as an anticancer agent.

properties

CAS RN

1889-99-2

Product Name

3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one

Molecular Formula

C9H13BrO2

Molecular Weight

233.1 g/mol

IUPAC Name

3-bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one

InChI

InChI=1S/C9H13BrO2/c1-8(2)6(10)5(11)7(12)9(8,3)4/h11H,1-4H3

InChI Key

ZAUGLWIVUJBQBG-UHFFFAOYSA-N

SMILES

CC1(C(=C(C(=O)C1(C)C)O)Br)C

Canonical SMILES

CC1(C(=C(C(=O)C1(C)C)O)Br)C

Other CAS RN

1889-99-2

Origin of Product

United States

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